Cas no 20376-99-2 (1H-Indazole, 5-azido-)
1H-Indazole, 5-azido- Chemical and Physical Properties
Names and Identifiers
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- 5-Azido-1h-indazole
- 1H-Indazole, 5-azido-
- LYOBLOSSFBVVFY-UHFFFAOYSA-N
-
- Inchi: 1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11)
- InChI Key: LYOBLOSSFBVVFY-UHFFFAOYSA-N
- SMILES: N1C2C=CC(=CC=2C=N1)N=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 210
- XLogP3: 2.6
- Topological Polar Surface Area: 43
1H-Indazole, 5-azido- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7890963-0.05g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-7890963-0.1g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-7890963-0.25g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-7890963-0.5g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-7890963-1.0g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7890963-2.5g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-7890963-5.0g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-7890963-10.0g |
5-azido-1H-indazole |
20376-99-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| 1PlusChem | 1P01FYDO-50mg |
5-azido-1H-indazole |
20376-99-2 | 95% | 50mg |
$269.00 | 2023-12-19 | |
| 1PlusChem | 1P01FYDO-100mg |
5-azido-1H-indazole |
20376-99-2 | 95% | 100mg |
$369.00 | 2023-12-19 |
1H-Indazole, 5-azido- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1H-Indazole, 5-azido-
Introduction to 1H-Indazole, 5-azido- (CAS No. 20376-99-2)
1H-Indazole, 5-azido- (CAS No. 20376-99-2) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, which is known for its diverse biological activities and structural versatility. The presence of an azido group at the 5-position of the indazole core introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The indazole scaffold is a fused ring system consisting of a benzene ring and a pyrrole ring, and it is widely recognized for its role in various pharmacological applications. The introduction of an azido functional group at the 5-position enhances the compound's utility as a building block for more complex molecules. This modification allows for further chemical transformations, such as nucleophilic substitution reactions, which are crucial in the synthesis of novel therapeutic agents.
In recent years, 1H-Indazole, 5-azido- has been explored in several cutting-edge research projects aimed at developing new drugs with improved efficacy and reduced side effects. One notable area of interest is its potential application in the treatment of infectious diseases. Researchers have demonstrated that derivatives of this compound exhibit promising antiviral and antibacterial properties. The azido group serves as a versatile handle for introducing additional functional moieties, enabling the design of molecules with enhanced pharmacokinetic profiles.
Moreover, the azido functionality has been leveraged in click chemistry applications, where it serves as an efficient coupling agent for constructing biaryl structures. This approach has been particularly useful in the development of small-molecule inhibitors targeting various disease pathways. The ability to rapidly and selectively incorporate azido groups into organic frameworks has streamlined synthetic routes, reducing both time and cost associated with drug discovery processes.
Recent advancements in computational chemistry have also highlighted the importance of 1H-Indazole, 5-azido- as a key intermediate in virtual screening campaigns. High-throughput virtual screening (HTVS) has enabled researchers to identify novel drug candidates by rapidly evaluating large libraries of compounds against biological targets. The structural features of this compound make it an attractive candidate for docking studies, where it can be screened against enzymes and receptors involved in critical biological processes.
The synthesis of 1H-Indazole, 5-azido- typically involves multi-step organic transformations, starting from commercially available precursors such as indazole. Key steps often include halogenation followed by azidation to introduce the azido group at the desired position. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, making it more feasible to produce this compound in larger quantities for industrial applications.
In addition to its pharmaceutical applications, 1H-Indazole, 5-azido- has found utility in materials science research. The unique electronic properties of indazole derivatives make them interesting candidates for organic semiconductors and light-emitting diodes (OLEDs). By incorporating azido groups into these materials, researchers can fine-tune their properties for specific applications in electronic devices.
The safety profile of 1H-Indazole, 5-azido- is another critical aspect that has been thoroughly investigated. While azido compounds require careful handling due to their potential reactivity, modern synthetic techniques have minimized risks associated with their use. Proper storage conditions and handling protocols ensure that researchers can work with this compound safely while maintaining its integrity for subsequent reactions.
Future directions in research involving 1H-Indazole, 5-azido- are likely to focus on expanding its applications in drug discovery and material science. Innovations in synthetic chemistry may lead to more efficient methods for introducing azido groups into complex molecular frameworks, further enhancing its utility as a building block. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover new therapeutic targets where this compound could play a pivotal role.
In conclusion,1H-Indazole, 5-azido-* (CAS No. 20376-99-2) is a versatile and highly functional compound with significant potential across multiple scientific domains. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow,1H-lndazole,5 - *azid - * will undoubtedly remain at the forefront of scientific innovation.
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